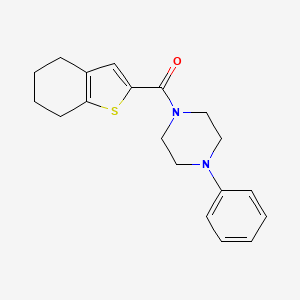

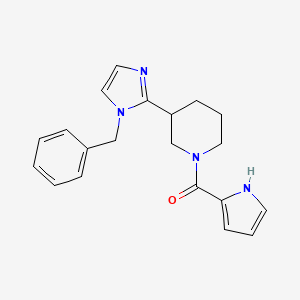

![molecular formula C23H26N6O2S B5525749 4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is related to a broad category of chemicals known for their varied applications in medicinal chemistry, material science, and as intermediates in organic synthesis. These substances often exhibit unique physical and chemical properties due to their complex structures, making them of interest in various scientific studies.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from simple precursors to achieve the complex final structure. For example, the synthesis of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves reactions of 4-hydroxy-3-methoxybenzaldehyde, thiourea, and methyl 3-oxobutanoate in ethanol under reflux conditions (Shang & Ha, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by X-ray crystallography, revealing details about the arrangement of atoms and the overall geometry. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate has been determined, showing significant conjugations within the triazene moieties and the adoption of a chair conformation by the hexahydropyrimidine six-membered rings (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions, contributing to their diverse applications. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involves heterocyclization and nucleophilic displacement reactions (Davoodnia et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of triazolo-thieno[3,2-e]pyrimidines, obtained through cyclization and oxidation processes, involves compounds structurally related to 4-methoxybenzaldehyde derivatives. These compounds demonstrate significant resistance to isomerisation under acidic conditions but undergo Dimroth rearrangement under basic conditions, indicating their structural versatility and potential for generating isomeric forms with unique properties (Hamed et al., 2008).

Antimicrobial Activity

- Novel triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and various primary amines, including steps utilizing 4-methoxybenzaldehyde, have been screened for antimicrobial activities. These compounds have shown varying degrees of effectiveness against microbial strains, highlighting the potential of such derivatives in antimicrobial drug development (Bektaş et al., 2010).

Antioxidant and Biological Activity

- The synthesis of triazolopyrimidines using 4-methoxybenzaldehyde as a precursor has been explored for evaluating antimicrobial and antioxidant activities. Such studies underscore the relevance of these compounds in designing new therapeutic agents with potential antioxidant properties (Gilava et al., 2020).

Structural Modifications and Chemical Interactions

- The structural analysis and modification of molecules involving 4-methoxybenzaldehyde derivatives to study their intermolecular interactions, hydrogen bonding, and crystal structures provide insights into the chemical properties and stability of these compounds. Such investigations are crucial for understanding the molecular basis of their biological activities and potential applications in drug design (Shang & Ha, 2007).

properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-22(2)10-16-18-20-26-17(12-31-25-11-14-6-8-15(30-5)9-7-14)27-29(20)13-24-21(18)32-19(16)23(3,4)28-22/h6-9,11,13,28H,10,12H2,1-5H3/b25-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKJMTIYFPJPSN-OPEKNORGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CON=CC5=CC=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CO/N=C/C5=CC=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-methoxyphenyl)-N-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]methanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)